B1580393 L-ABRINE (METHYL-D3)

L-ABRINE (METHYL-D3)

Cat. No.: B1580393
M. Wt: 221.27
Attention: For research use only. Not for human or veterinary use.
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Description

L-Abrine (Methyl-D3) is a deuterium-labeled stable isotope of L-Abrine (N-methyl-L-tryptophan), specifically designed for use as an internal standard in quantitative mass spectrometry. L-Abrine is a small molecule biomarker specific to plants of the Abrus precatorius genus and serves as a definitive indicator of exposure to the highly toxic plant protein abrin . The incorporation of deuterium (Methyl-D3) into the molecule provides a reliable standard for accurate quantification.Researchers utilize L-Abrine (Methyl-D3) primarily in the development of sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) assays for the diagnosis and confirmation of abrin toxin poisoning . These methods are crucial for public health emergency response and clinical toxicology, allowing for the non-invasive detection of the toxin biomarker in urine samples with high sensitivity and specificity, requiring sample volumes as small as 200 µL . The use of this stable isotope internal standard corrects for analytical variability and enables highly precise measurements, distinguishing true exposure from background levels. Its application is strictly for research purposes, including forensic analysis, toxicology studies, and the development of advanced detection methodologies to enhance biosecurity and food safety . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

221.27

Purity

98%

Origin of Product

United States

Investigative Research on L Abrine Metabolic and Biochemical Pathways Utilizing Deuterated Analogs

Elucidation of Biosynthetic Pathways of L-Abrine in Natural Producers

L-abrine is a naturally occurring compound found in the seeds of the rosary pea, Abrus precatorius, and is also produced by certain fungi as part of their secondary metabolism. nih.govwikipedia.orgwikipedia.org Investigating its biosynthesis reveals the specific enzymatic machinery responsible for its formation.

While L-abrine is a known constituent of Abrus precatorius seeds, detailed biochemical characterization of its biosynthetic pathway in the plant is less documented than in certain fungi. researchgate.netmdpi.com In fungi such as Aspergillus fumigatus, L-abrine (specifically, a prenylated form) is an intermediate in the biosynthesis of ergot alkaloids. uniprot.orguniprot.org

The fungal pathway begins with the amino acid L-tryptophan. uniprot.org The key steps are:

Prenylation : The enzyme tryptophan dimethylallyltransferase (DmaW) catalyzes the condensation of dimethylallyl diphosphate (B83284) (DMAP) and L-tryptophan. This reaction forms 4-dimethylallyl-L-tryptophan. uniprot.orguniprot.org

N-Methylation : The intermediate, 4-dimethylallyl-L-tryptophan, is then methylated by the enzyme 4-dimethylallyltryptophan N-methyltransferase (EasF). uniprot.orguniprot.orgnih.gov This step yields 4-dimethylallyl-L-abrine.

Further Conversion : In the context of ergot alkaloid synthesis, 4-dimethylallyl-L-abrine is further processed by other enzymes, such as the catalase EasC and the FAD-dependent oxidoreductase EasE, to form chanoclavine-I, a precursor to more complex alkaloids. uniprot.orguniprot.orguniprot.org Disruption of the genes encoding these subsequent enzymes leads to an accumulation of 4-dimethylallyl-L-abrine. researchgate.net

Table 1: Key Enzymes and Intermediates in Fungal L-Abrine Biosynthesis
EnzymeSubstrate(s)ProductOrganism Example
Tryptophan dimethylallyltransferase (DmaW)L-tryptophan, Dimethylallyl diphosphate (DMAP)4-dimethylallyl-L-tryptophanAspergillus fumigatus
4-dimethylallyltryptophan N-methyltransferase (EasF/FgaMT)4-dimethylallyl-L-tryptophan, S-adenosyl-L-methionine (SAM)4-dimethylallyl-L-abrineAspergillus fumigatus

The N-methylation of the tryptophan derivative is a critical step in the biosynthesis of L-abrine and related compounds. This reaction is catalyzed by a class of enzymes known as N-methyltransferases. researchgate.net In the fungal ergot alkaloid pathway, the specific enzyme is 4-dimethylallyltryptophan N-methyltransferase, also referred to as FgaMT or EasF. qmul.ac.ukwikipedia.orggenome.jp

This enzyme facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the amino group of 4-dimethylallyl-L-tryptophan. uniprot.orgnih.gov The reaction produces S-adenosyl-L-homocysteine and 4-dimethylallyl-L-abrine. qmul.ac.ukenzyme-database.org This methylation step is essential for the subsequent cyclization reactions that form the characteristic ergoline (B1233604) ring structure of ergot alkaloids. escholarship.org The enzyme from A. fumigatus has been overproduced and characterized, showing it does not require metal ions for its activity and has a high specificity for the 4-prenylated tryptophan substrate. nih.govresearchgate.net

Stable isotope tracers are invaluable for studying metabolic pathways in vivo. nih.govisotope.comnih.gov L-ABRINE (METHYL-D3) is a deuterated analog of L-abrine specifically designed for use in mass spectrometry-based metabolic research. ckisotopes.com In precursor incorporation studies, researchers would introduce non-labeled potential precursors (like L-tryptophan) into a biological system (e.g., a culture of A. fumigatus) and use L-ABRINE (METHYL-D3) as an internal standard. By tracking the formation of endogenous, non-labeled L-abrine over time using LC-MS/MS, they can confirm the biosynthetic pathway and quantify the rate of synthesis.

Conversely, one could introduce a labeled precursor, such as L-tryptophan-¹³C₁₁,¹⁵N₂, and track the incorporation of the heavy isotopes into the newly synthesized L-abrine. In this experimental setup, L-ABRINE (METHYL-D3) would serve as an ideal internal standard for precise quantification due to its similar chemical properties and distinct mass. While the compound is commercially available for such applications, specific published studies detailing its use as a tracer for precursor incorporation are not widely available. ckisotopes.com

In Vitro Metabolic Transformations of L-Abrine (Methyl-D3)

Understanding how L-abrine is broken down is as important as understanding its synthesis. In vitro studies using purified enzymes allow for the precise characterization of metabolic pathways.

A well-characterized in vitro degradation pathway for L-abrine involves the sequential action of two microbial enzymes: N-methyltryptophan oxidase (MTOX) and tryptophanase. nih.govresearchgate.net This two-enzyme system effectively converts L-abrine into simple, easily detectable products. nih.govresearchgate.net

Oxidative Demethylation : The enzyme N-methyltryptophan oxidase (MTOX), originally identified in Escherichia coli, catalyzes the oxidative deamination of L-abrine. nih.govncats.io This reaction uses oxygen as an electron acceptor and converts L-abrine into L-tryptophan, formaldehyde (B43269), and hydrogen peroxide. nih.govresearchgate.net L-abrine has been shown to be an optimal substrate for MTOX. nih.gov

Tryptophan Cleavage : The L-tryptophan produced by MTOX is then acted upon by tryptophan indole-lyase, commonly known as tryptophanase. nih.gov This enzyme catalyzes the hydrolytic cleavage of L-tryptophan to generate indole (B1671886), ammonia (B1221849), and pyruvate. nih.govresearchgate.net

For this pathway to proceed, both enzymes must be present; neither MTOX nor tryptophanase alone can convert L-abrine to indole. nih.gov When using L-ABRINE (METHYL-D3), the MTOX-catalyzed step would produce L-tryptophan, hydrogen peroxide, and deuterated formaldehyde (formaldehyde-d₂), assuming the deuterium (B1214612) label is on the methyl group.

Table 2: In Vitro Enzymatic Degradation of L-Abrine
EnzymeSubstrateProduct(s)
N-methyltryptophan oxidase (MTOX)L-Abrine, O₂L-Tryptophan, Formaldehyde, H₂O₂
TryptophanaseL-TryptophanIndole, Pyruvate, Ammonia

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying metabolites. mdpi.comresearchgate.net In studies involving L-ABRINE (METHYL-D3), LC-MS/MS is the analytical method of choice. nih.govresearchgate.net The use of a deuterated standard like L-ABRINE (METHYL-D3) is crucial for accurate quantification, as it co-elutes with the non-labeled analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response. researchgate.net

When studying the in vitro degradation of L-ABRINE (METHYL-D3) via the MTOX and tryptophanase pathway, LC-MS/MS can be used to track the disappearance of the parent compound and the appearance of its metabolites. The primary deuterated product would be formaldehyde-d₂, resulting from the oxidative removal of the deuterated methyl group. The subsequent product, L-tryptophan, would be non-deuterated and its downstream metabolites (indole, pyruvate, ammonia) would also be unlabeled. Therefore, an LC-MS/MS method would be developed to monitor the specific mass transitions for L-ABRINE (METHYL-D3), its non-labeled counterpart, and the resulting L-tryptophan.

Biotransformation in Model Systems (e.g., bacterial cultures, plant cell cultures)

The biotransformation of L-abrine has been explored in various model systems, particularly in bacterial cultures, revealing enzymatic pathways capable of its degradation and modification. In Escherichia coli, a two-enzyme system has been identified that collectively converts L-abrine into indole, ammonia, and pyruvate. nih.govresearchgate.net This pathway involves the initial action of N-methyltryptophan oxidase (MTOX), an enzyme that catalyzes the oxidative deamination of L-abrine. This reaction yields L-tryptophan, formaldehyde, and hydrogen peroxide. nih.gov Subsequently, tryptophanase, another E. coli enzyme, acts on the newly formed L-tryptophan to produce indole, ammonia, and pyruvate. nih.govnih.gov While this pathway is not known to occur naturally as a primary metabolic route in E. coli, the enzymes involved demonstrate substrate specificity for L-abrine and its downstream products. nih.gov

Further research into microbial systems has shown that enzymes from other bacterial species can also metabolize L-abrine. For instance, a novel indole prenyltransferase (IptA) from a Streptomyces species has been shown to catalyze the transfer of a dimethylallyl group to the indole ring of various tryptophan derivatives, including L-abrine. asm.org This enzymatic reaction highlights a different biotransformation route, leading to the formation of prenylated L-abrine derivatives. asm.orgresearchgate.net The ability of these microbial enzymes to modify L-abrine underscores the diverse metabolic potential within bacterial kingdoms for processing this N-methylated amino acid. libretexts.org

In plant cell cultures, such as those of Catharanthus roseus, the biotransformation of related indole alkaloids is well-documented, suggesting potential pathways for L-abrine metabolism. genome.jp While direct studies on L-abrine biotransformation in plant cell cultures are less common, the enzymatic machinery present in these systems for modifying tryptophan and its derivatives provides a basis for predicting similar metabolic fates for L-abrine.

Interactive Data Table: Microbial Enzymes in L-Abrine Biotransformation

EnzymeSource OrganismReaction CatalyzedProductsReference
N-methyltryptophan oxidase (MTOX)Escherichia coliOxidative deamination of L-abrineL-tryptophan, formaldehyde, hydrogen peroxide nih.gov
TryptophanaseEscherichia coliHydrolytic cleavage of L-tryptophanIndole, ammonia, pyruvate nih.govnih.gov
Indole prenyltransferase (IptA)Streptomyces sp.Prenylation of L-abrinePrenylated L-abrine derivatives asm.org
4-dimethylallyltryptophan synthase (4-DMATS)Escherichia coliPrenylation, demethylation, and cyclization of L-abrineL-2a, L-3f, L-4f researchgate.net

In Vivo Metabolic Fate and Isotopic Tracing Studies

The use of stable isotope-labeled compounds, such as L-ABRINE (METHYL-D3), is a powerful technique for conducting metabolic flux analysis (MFA) in animal models. ckisotopes.comnih.gov This approach allows researchers to trace the metabolic fate of the deuterated methyl group of L-abrine as it moves through various biochemical pathways. By measuring the incorporation of the deuterium label into downstream metabolites, a quantitative understanding of the rates (fluxes) of different metabolic reactions can be achieved. nih.gov

In animal models, after administration of L-ABRINE (METHYL-D3), tissues and biofluids can be collected and analyzed using mass spectrometry-based techniques. nih.gov This allows for the detection and quantification of deuterated metabolites, providing a dynamic picture of L-abrine's contribution to various metabolic pools. For example, the deuterium label from the methyl group can be tracked to assess pathways such as one-carbon metabolism. While specific studies on L-ABRINE (METHYL-D3) for MFA in animal models are not extensively detailed in the provided results, the principles of MFA using labeled compounds are well-established for other amino acids and metabolites. nih.gov A study in rats monitored the urinary excretion of L-abrine after exposure, indicating its rapid clearance. nih.gov The use of a labeled internal standard, (13)C(1)(2)H(3)-L-abrine, enhanced the accuracy of this quantification. nih.gov This type of study design could be readily adapted using L-ABRINE (METHYL-D3) to not only quantify excretion but also to trace the metabolic fate of the deuterated methyl group in various tissues. nih.govmedchemexpress.com

The substitution of hydrogen with deuterium in L-ABRINE (METHYL-D3) can lead to kinetic isotope effects (KIEs), which provide valuable insights into reaction mechanisms. libretexts.org A KIE occurs when a reaction involving a C-D bond proceeds at a different rate than the corresponding reaction with a C-H bond. libretexts.orgcolumbia.edu This difference in reaction rates can reveal whether the cleavage of that specific bond is part of the rate-determining step of a metabolic pathway. libretexts.org

For L-ABRINE (METHYL-D3), a primary deuterium KIE would be expected in enzymatic reactions that directly involve the cleavage of a C-D bond within the methyl group. The observation of a significant KIE would provide strong evidence for the specific enzymatic step responsible for the demethylation of L-abrine. While the search results mention the general principles of deuterium isotope effects and their application in studying enzymatic reactions, science.govmdpi.comnih.gov specific experimental data on the KIE for L-ABRINE (METHYL-D3) metabolism is not explicitly provided. However, the theoretical framework suggests that such studies would be highly informative for elucidating the precise mechanisms of L-abrine demethylation in vivo.

The use of isotopically labeled compounds like L-ABRINE (METHYL-D3) is instrumental in studying the transport and distribution of the molecule within an organism. nih.gov Following administration in an animal model, the spatial and temporal distribution of the labeled compound and its metabolites can be tracked in various tissues and organs. researchgate.net This provides crucial information on which tissues are primary sites of uptake, metabolism, and accumulation.

Techniques such as whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) analysis of tissue extracts can be employed to map the distribution of the deuterium label from L-ABRINE (METHYL-D3). nih.gov This can reveal whether L-abrine or its metabolites cross the blood-brain barrier or accumulate in specific organs like the liver or kidneys, which are central to xenobiotic metabolism. A study involving rat models demonstrated the feasibility of tracking L-abrine, noting that it can be detected in urine, which is a key aspect of its distribution and excretion profile. nih.gov While L-abrine itself is considered non-toxic, understanding its transport is relevant as it can serve as a biomarker for exposure to the toxic protein abrin (B1169949), which is found in the same plant source. acmt.netresearchgate.net The transport of amino acids and their derivatives often involves specific transporter proteins, and studies with labeled L-abrine could help identify the transporters responsible for its uptake into cells. nih.gov

Interactive Data Table: Applications of L-ABRINE (METHYL-D3) in In Vivo Studies

Research AreaTechniqueInformation GainedPotential FindingsReference
Metabolic Flux AnalysisMass Spectrometry-based MetabolomicsQuantitative rates of metabolic pathways involving the methyl group.Contribution of L-abrine's methyl group to one-carbon metabolism pools. ckisotopes.comnih.govnih.gov
Isotope Effect InvestigationsKinetic AnalysisInsights into the rate-determining steps of enzymatic reactions.Identification of the specific enzymatic step responsible for L-abrine demethylation. libretexts.orgcolumbia.edunih.gov
Transport and DistributionWhole-body autoradiography, LC-MS of tissuesLocalization and accumulation of L-abrine and its metabolites in different organs.Identification of primary tissues for uptake and metabolism; potential for crossing the blood-brain barrier. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies and Applications for L Abrine Methyl D3

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a cornerstone analytical technique, offering exceptional sensitivity and selectivity for the detection and quantification of biomolecules. In the context of L-Abrine analysis, the deuterated variant, L-Abrine (methyl-D3), plays a critical role in leveraging the full potential of this platform. The use of stable isotopes in conjunction with mass spectrometry has significantly advanced the accuracy and reliability of quantitative methods. ckisotopes.combuchem.com These methodologies are crucial in diverse research areas, including metabolomics, clinical diagnostics, and proteomics. ckisotopes.combuchem.com

Development of Highly Sensitive and Selective Quantification Methods

The development of robust analytical methods is paramount for the accurate quantification of low-abundance molecules in complex biological matrices. UHPLC-MS/MS methods achieve high sensitivity and selectivity through the combination of efficient chromatographic separation and specific mass-to-charge ratio detection. buchem.com In a notable application, L-Abrine (methyl-D3) was utilized as an internal standard in an untargeted metabolomics study aimed at identifying plasma biomarkers for breast cancer subtypes. nih.gov The inclusion of the labeled standard is a key component in high-throughput approaches, ensuring the data's validity for distinguishing metabolic signatures between different study groups. nih.gov The use of stable isotope-labeled compounds like L-Abrine (methyl-D3) is foundational to developing quantitative methods that are both accurate and reproducible. ckisotopes.com

Role of Methyl-D3 L-Abrine as an Internal Standard in Isotope Dilution Mass Spectrometry

L-Abrine (methyl-D3) is an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold-standard technique for quantitative analysis. ckisotopes.com In IDMS, a known quantity of the isotopically labeled analyte—in this case, L-Abrine (methyl-D3)—is added to a sample prior to processing. otsuka.co.jp Because the labeled standard is chemically identical to the endogenous (unlabeled) L-Abrine, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. ckisotopes.com

The mass spectrometer, however, can easily distinguish between the analyte and the standard based on the mass difference imparted by the three deuterium (B1214612) atoms in the methyl group. ckisotopes.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, analysts can calculate a precise and accurate concentration, effectively correcting for variations that occur during sample preparation and analysis. ckisotopes.com This approach significantly reduces errors and minimizes the impact of long-term instrument drift, making it superior to other quantification strategies. ckisotopes.com High-quality internal standards are essential for the development of robust methods suitable for a range of applications, from exploratory research to clinical settings. eurisotop.com

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

The performance of any UHPLC-MS/MS method hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometer's operational parameters. otsuka.co.jp The goal is to achieve sharp, symmetrical peaks with adequate retention time for the analyte of interest, ensuring it is well-separated from other matrix components to minimize interference. otsuka.co.jp

In a human plasma metabolomics study, researchers optimized conditions for analyzing metabolites using L-Abrine (methyl-D3) as one of the internal standards. nih.gov The chromatographic separation was carried out on a C18 reversed-phase column, which is effective for separating medium-polar metabolites. nih.gov The mass spectrometric analysis was conducted using a high-resolution quadrupole-time-of-flight (Q-TOF) instrument in both positive and negative electrospray ionization modes to capture a wide range of metabolites. nih.gov The close clustering of quality control (QC) samples in the study's statistical analysis indicated that the optimized method was stable and that the observed separation between study groups was due to biological differences rather than analytical variability. nih.gov

ParameterSpecification
Chromatography System Agilent 1290 LC system nih.gov
Column Gemini HPLC C18 (100 mm × 2 mm, 3 µm) nih.gov
Column Temperature 25 °C nih.gov
Mobile Phase A 90% water: 10% Acetonitrile + 0.1% ammonia (B1221849) nih.gov
Mobile Phase B 10% water: 90% Acetonitrile + 0.1% ammonia nih.gov
Flow Rate 300 µL/min nih.gov
Gradient 1% B (0-0.3 min), ramp to 99% B (0.3-7.3 min) nih.gov
Mass Spectrometer AB SCIEX Q-TOF 5600 nih.gov
Ionization Modes Electrospray Ionization (ESI) Positive & Negative nih.gov

Isotopic Tracing Techniques for Pathway Elucidation

Beyond its role in quantification, deuterated L-Abrine serves as a powerful tool in isotopic tracing studies designed to elucidate metabolic pathways and dynamics. By introducing a labeled compound into a biological system, researchers can track the journey of the isotopic label as the compound is metabolized, providing direct evidence of metabolic routes and fluxes.

Stable Isotope Probing (SIP) for Identifying Metabolizing Organisms

Stable Isotope Probing (SIP) is a powerful technique used to link metabolic function to specific organisms within a complex community, such as the gut microbiome or soil ecosystems. The core principle of SIP involves introducing a substrate heavily enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into an environment. Organisms that actively metabolize the substrate incorporate the heavy isotope into their cellular machinery, including macromolecules like DNA, RNA, and proteins.

While specific studies detailing the use of L-Abrine (methyl-D3) for SIP were not identified, the principle remains applicable. If L-Abrine (methyl-D3) were used as a substrate, organisms that metabolize it would incorporate the deuterium label. By subsequently extracting and analyzing biomarkers (like fatty acids or nucleic acids) using techniques such as mass spectrometry, researchers could identify the labeled molecules and, by extension, the specific organisms responsible for L-Abrine metabolism within the ecosystem.

Metabolomics and Fluxomics Studies Utilizing Deuterated L-Abrine

In the broader fields of metabolomics and fluxomics, stable isotopes are indispensable. buchem.com L-Abrine (methyl-D3) can be used not only as an internal standard for ensuring data quality in metabolomics profiles but also as a tracer to study metabolic dynamics. nih.govotsuka.co.jp Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) demonstrate the power of using labeled amino acids to perform quantitative analysis of the cellular proteome, revealing changes in protein synthesis and degradation. creative-peptides.com

Similarly, methods like Isotopic Ratio Outlier Analysis (IROA) use nutrients labeled with heavy isotopes to differentiate true biological metabolites from experimental artifacts, a significant challenge in metabolomics. otsuka.co.jp In this context, L-Abrine (methyl-D3) could be used in fluxomics studies to measure the rate (flux) of metabolic pathways involving L-Abrine. By introducing the labeled compound and monitoring the rate at which it is consumed and the rate at which labeled downstream metabolites appear over time, researchers can construct a dynamic model of metabolic activity, offering deeper insights than a static snapshot of metabolite concentrations alone.

High-Resolution Mass Spectrometry for Untargeted Metabolomics with Inverse Stable Isotopic Labeling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of untargeted metabolomics, offering the sensitivity and mass accuracy required to detect and identify a vast array of small molecules in a complex sample without pre-selecting analytes. chemrxiv.orglcms.cz This approach is powerful for discovering novel biomarkers and understanding metabolic pathways. nih.gov When combined with stable isotope labeling (SIL), HRMS can elucidate the transformation and flux of metabolites through biological systems. lcms.cz

A particularly innovative technique is Inverse Stable Isotopic Labeling (InverSIL). confex.com Traditional labeling experiments often rely on the availability of expensive or synthetically challenging isotopically labeled precursors. chemrxiv.org InverSIL circumvents this by reversing the process: a biological system, such as a bacterial culture, is grown on a medium where a primary nutrient (e.g., the main carbon source) is fully substituted with a heavy isotope, like ¹³C. confex.comchemrxiv.org Subsequently, a precursor of interest at its natural isotopic abundance (e.g., ¹²C) is introduced. chemrxiv.org Using HRMS, researchers can then track the incorporation of this unlabeled precursor into various metabolites against the heavy-isotope background, enabling the discovery of novel metabolic pathways and natural products. confex.comresearchgate.net

While the InverSIL method tracks an unlabeled compound in a labeled system, the use of deuterated isotopic labeled internal standards is essential for robust and accurate quantification in mass spectrometry-based metabolomics. sigmaaldrich.cn A labeled compound such as L-ABRINE (METHYL-D3) serves as an ideal internal standard. sigmaaldrich.cnckisotopes.com Its chemical behavior is nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. Adding a known quantity of L-ABRINE (METHYL-D3) to a sample before analysis helps to correct for variations in sample preparation and ion suppression in the mass spectrometer, ensuring high-quality, reproducible data. sigmaaldrich.cn

Table 1: Principles of Advanced Mass Spectrometry Techniques

TechniquePrincipleApplication in L-Abrine Research
Untargeted Metabolomics with HRMSComprehensive analysis of all detectable small molecules in a sample to obtain a global metabolic snapshot. nih.gov Utilizes high mass accuracy and resolution for formula determination. lcms.czBroadly profiling metabolic changes in a system exposed to L-Abrine or its source, the Abrus precatorius plant.
Inverse Stable Isotopic Labeling (InverSIL)A biological system is grown on a heavy-isotope medium (e.g., ¹³C). An unlabeled precursor is then introduced to track its incorporation into downstream metabolites via HRMS. confex.comchemrxiv.orgDiscovering the metabolic fate of L-tryptophan or other precursors leading to the biosynthesis of L-Abrine in a producing organism.
Use of L-ABRINE (METHYL-D3)Used as an internal standard for quantitative analysis. sigmaaldrich.cn Its known concentration and distinct mass allow for accurate measurement of the unlabeled L-Abrine by correcting for analytical variability. sigmaaldrich.cnckisotopes.comPrecise quantification of L-Abrine in various matrices during targeted or untargeted metabolomic analyses. researchgate.net

Novel Detection and Sensing Technologies

Enzyme-Based Biosensors for L-Abrine Detection in Complex Matrices (excluding human clinical applications)

The need for rapid, sensitive, and field-deployable methods for detecting chemical markers has driven the development of novel biosensors. mdpi.com Enzyme-based biosensors are particularly effective as they leverage the high specificity and catalytic power of enzymes to detect target analytes, even in complex sample matrices like food and beverages. nih.govnih.gov These sensors typically work by measuring a product of the enzymatic reaction or by detecting the inhibition of the enzyme by the target analyte. mdpi.com

For the detection of L-Abrine in non-clinical contexts, a highly effective enzyme-based biosensor has been developed for use in food safety and biosecurity screening. nih.govresearchgate.net This method utilizes a two-enzyme system to produce a detectable colorimetric signal. nih.gov The process involves the following steps:

N-methyltryptophan oxidase (MTOX) : This enzyme specifically catalyzes the oxidative deamination of L-Abrine, converting it into L-tryptophan. nih.gov

Tryptophanase : This second enzyme takes the L-tryptophan produced in the first step and degrades it to yield indole (B1671886), ammonia, and pyruvate. nih.govresearchgate.net

Colorimetric Detection : The resulting indole is detected using a modified Ehrlich's/Kovac's reagent, which produces a distinct color change. nih.gov This visual signal allows for rapid on-site assessment without the need for complex instrumentation.

This two-enzyme system has been successfully applied to detect L-Abrine in various complex food and beverage matrices. nih.gov The method is fast, with results obtainable in as little as 15 minutes, and sensitive, with visual detection limits in the low micromolar range. nih.gov The only sample preparation required for many matrices is a simple pH adjustment. nih.gov

Table 2: Performance of a Two-Enzyme Biosensor for L-Abrine in Food Matrices

MatrixReported Visual Lower Limit of Detection (L-Abrine)Assay TimeKey Advantage
Bottled Water2.5 µM~15 minutesHigh sensitivity in a simple matrix. nih.gov
Apple Juice10.0 µM~15 minutesEffective in a complex, acidic beverage matrix with minimal sample prep. nih.gov
Yogurt10.0 µM~15 minutesDemonstrates functionality in an opaque, protein-rich food matrix. nih.gov
Milk-based Matrices2.5 - 10.0 µM~15 minutesVisual detection was found to be as sensitive as spectrophotometric methods. nih.gov

Development of High-Throughput Screening Methods for L-Abrine

High-Throughput Screening (HTS) involves the use of automation, robotics, and miniaturized assays to test thousands to millions of samples rapidly. wikipedia.org Originally developed for drug discovery, HTS principles are now applied to various fields, including toxicology and biomarker screening. wikipedia.orgevotec.com The development of a robust HTS assay requires careful design, optimization, and validation to ensure data quality and reliability. eatris.eu A key metric for validating an HTS assay is the Z'-factor, which assesses the statistical separation between positive and negative controls; a Z'-factor above 0.5 is considered excellent for screening purposes. nih.gov

While specific HTS methods for the direct detection of L-Abrine are not widely published, the enzyme-based biosensor described previously is a prime candidate for adaptation to an HTS format. nih.govrsc.org Transitioning this colorimetric assay to an HTS platform would involve miniaturizing the reaction in microtiter plates (e.g., 384- or 1536-well formats) and using automated liquid handlers for precise dispensing of samples and reagents. wikipedia.org An automated plate reader would then measure the colorimetric endpoint across all wells simultaneously, enabling the rapid analysis of a large number of samples.

The development of such an HTS method would be invaluable for large-scale screening of environmental or food samples for potential contamination. The process would follow established HTS assay development principles.

Table 3: Stages for Developing an HTS Assay for L-Abrine

StageDescriptionKey Considerations for L-Abrine Assay
1. Assay Principle SelectionChoosing a robust and detectable biological or chemical reaction.Utilize the established two-enzyme (MTOX/Tryptophanase) colorimetric method. nih.gov
2. MiniaturizationAdapting the assay to a low-volume microplate format (e.g., 384-well).Optimize enzyme and reagent concentrations for smaller volumes to maintain signal strength and reduce costs.
3. AutomationUsing robotics for liquid handling and plate movements to ensure consistency and speed. wikipedia.orgProgram liquid handlers for the sequential addition of sample, MTOX/Tryptophanase solution, and detection reagent.
4. Assay OptimizationFine-tuning parameters like incubation time, temperature, and reagent stability.Determine the optimal incubation time post-enzyme addition to achieve maximum indole production before signal readout.
5. ValidationAssessing the assay's performance using statistical metrics.Calculate the Z'-factor using L-Abrine-spiked samples (positive controls) and blank samples (negative controls) to ensure assay robustness for screening. nih.gov
6. ImplementationRunning large-scale screening campaigns on compound libraries or real-world samples.Screening large batches of food extracts to rapidly identify any containing L-Abrine as a marker for contamination.

Mechanistic Research of L Abrine at Molecular and Cellular Levels Excluding Safety/adverse Effects and Clinical Data

Interaction with Biological Macromolecules

Currently, there is a notable lack of specific research in the scientific literature detailing the binding of L-Abrine (Methyl-D3) to non-enzymatic biological macromolecules such as serum albumin or transport proteins. While the toxic protein abrin (B1169949), which is found alongside L-abrine in the seeds of Abrus precatorius, is known to have a B-chain that functions as a lectin to bind to cell surface carbohydrate receptors, facilitating its entry into cells, similar protein binding studies for the small molecule L-abrine have not been reported researchgate.net. Research into the interaction of L-tryptophan and its derivatives with proteins suggests that the indole (B1671886) ring can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are crucial for protein-ligand binding nih.gov. However, specific studies quantifying the binding affinity and thermodynamic parameters of L-abrine with proteins like human serum albumin are not available. Further research is required to elucidate the potential interactions of L-abrine with plasma and tissue proteins, which would be critical in understanding its pharmacokinetics and distribution at a molecular level.

L-Abrine has been identified as a primary substrate for the enzyme N-methyltryptophan oxidase (MTOX), a flavoenzyme isolated from Escherichia coli nih.gov. This enzyme catalyzes the oxidative deamination of L-abrine, yielding L-tryptophan, formaldehyde (B43269), and hydrogen peroxide as products. The physiological role of MTOX in E. coli is not yet fully understood, but studies have shown that L-abrine is its optimal substrate when compared to other N-methyl amino acids nih.gov.

Kinetic studies of MTOX have revealed a high catalytic efficiency for L-abrine. The turnover of MTOX with L-abrine as a substrate appears to follow a modified ping-pong mechanism. In this mechanism, oxygen binds to the reduced enzyme before the dissociation of the imino acid product. This is supported by observations that double reciprocal plots with L-abrine as the varied substrate are nearly parallel, with a slight systematic variation depending on the oxygen concentration. Furthermore, N-benzylglycine, a dead-end competitive inhibitor with respect to L-abrine, acts as a noncompetitive inhibitor concerning oxygen, which further supports a modified ping-pong kinetic model rather than a classic one.

In addition to being a substrate, research on related methylated tryptophan compounds suggests potential inhibitory activities on other enzymes. For instance, 1-methyl-L-tryptophan is known to be a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) rsc.org. However, specific studies detailing L-abrine's inhibitory effects on a broad range of enzymes are limited. The primary focus of enzymatic research on L-abrine has been its role as a substrate for MTOX, which has been leveraged for the development of detection methods for abrin poisoning, where L-abrine serves as a biomarker glpbio.commedchemexpress.com.

Enzymatic Interactions of L-Abrine
EnzymeOrganismRole of L-AbrineKey Findings
N-methyltryptophan oxidase (MTOX)Escherichia coliSubstrateOptimal substrate; catalyzes oxidative deamination to L-tryptophan, formaldehyde, and H₂O₂. Follows a modified ping-pong kinetic mechanism.
TryptophanaseEscherichia coliIndirect Substrate (via MTOX action)Acts on L-tryptophan produced from L-abrine by MTOX to generate indole, pyruvate, and ammonia (B1221849).

Cellular Biochemistry and Signaling Pathway Modulation

The in vitro metabolism of L-abrine has been primarily investigated in the context of its degradation by bacterial enzymes. A two-enzyme system from Escherichia coli, involving N-methyltryptophan oxidase (MTOX) and tryptophanase, has been shown to effectively metabolize L-abrine researchgate.net. In this pathway, MTOX first converts L-abrine into L-tryptophan. Subsequently, tryptophanase acts on the newly formed L-tryptophan to produce indole, pyruvate, and ammonia. This enzymatic cascade has been successfully reconstituted in vitro and forms the basis of sensitive detection assays for L-abrine nih.gov.

Beyond this specific bacterial degradation pathway, there is a significant gap in the literature regarding the metabolism of L-abrine in other in vitro systems, such as mammalian cell cultures. It is plausible that L-abrine, being an analog of the essential amino acid L-tryptophan, could potentially interfere with or be processed by cellular pathways that utilize tryptophan. L-tryptophan is a precursor for the biosynthesis of several crucial molecules, including serotonin, melatonin, and niacin (via the kynurenine pathway) researchgate.net. However, there is no direct evidence to date from in vitro studies demonstrating that L-abrine can serve as a precursor for the biosynthesis of other molecules or how it might influence these pathways in eukaryotic cells. Studies on the cellular uptake and subsequent metabolic fate of L-abrine in mammalian cells are necessary to understand its broader impact on cellular biochemistry.

In the model organism Escherichia coli, L-abrine has been shown to be a substrate for the enzyme N-methyltryptophan oxidase (MTOX), which is encoded by the solA gene nih.gov. The presence of L-abrine can thus influence the metabolic activity of this enzyme. The combined action of MTOX and another E. coli enzyme, tryptophanase, creates a metabolic pathway that converts L-abrine into indole, pyruvate, and ammonia researchgate.net. This indicates that in E. coli, L-abrine can be channeled into the metabolic pathways downstream of tryptophan.

The expression of the solA gene, and therefore the availability of the MTOX enzyme, can modulate the cell's ability to process L-abrine. While the natural physiological function of MTOX in E. coli remains to be fully elucidated, its high specificity for L-abrine suggests a potential role in the detoxification of N-methylated amino acids or in utilizing them as a nutrient source. The modulation of this pathway is dependent on the presence of both L-abrine as a substrate and the expression levels of the involved enzymes. There is currently no evidence to suggest that L-abrine directly modulates other major signaling pathways in E. coli beyond serving as a substrate for this specific metabolic route.

Modulation of Cellular Pathways in E. coli by L-Abrine
PathwayEnzymes InvolvedEffect of L-AbrineEnd Products
L-Abrine DegradationN-methyltryptophan oxidase (MTOX), TryptophanaseServes as the initial substrate, initiating the enzymatic cascade.Indole, Pyruvate, Ammonia, Formaldehyde, Hydrogen Peroxide

There is currently no scientific literature available that directly investigates the impact of L-abrine on receptor binding and cellular responses in in vitro models, including any potential interactions with the GABAergic system. L-tryptophan and its metabolites, such as serotonin and kynurenine, are known to have significant neuroactive properties and can influence various neurotransmitter systems frontiersin.org. For instance, some metabolites of the kynurenine pathway can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which in turn can modulate the activity of GABAergic interneurons frontiersin.org.

Given the structural similarity of L-abrine to L-tryptophan, it is conceivable that it might interact with amino acid transporters or receptors. However, without direct experimental evidence from receptor binding assays or functional cellular response studies, any potential effects of L-abrine on the GABAergic system or other neurotransmitter systems remain purely speculative. Further research, including competitive binding assays with known GABA receptor ligands and electrophysiological studies on neuronal cells, would be necessary to determine if L-abrine has any activity at these receptors.

Role as a Tryptophan Analog in Biochemical Research

L-Abrine (methyl-d3), a deuterated isotopologue of L-Abrine, serves as a valuable tool in mechanistic research at the molecular and cellular levels. For the purposes of understanding its biochemical role, research on its non-deuterated form, L-Abrine (also known as N-methyl-L-tryptophan), provides the foundational knowledge. L-Abrine is structurally similar to the essential amino acid L-Tryptophan, with the key difference being the methylation of the alpha-amino group. This structural similarity allows it to act as an analog of L-Tryptophan, enabling researchers to investigate the specificity and mechanisms of tryptophan metabolism and utilization in various biological processes. The primary use of the methyl-d3 labeled form is in tracer studies and for quantification, where it serves as an internal standard, but its fundamental biochemical interactions are mirrored by the unlabeled compound.

Research on its Effects on Growth and Amino Acid Metabolism in Animal Models (excluding human nutrition)

One of the foundational studies in this area investigated the growth of rats on a tryptophan-deficient diet supplemented with L-Abrine. The findings from this research clearly illustrate that L-Abrine can be utilized by the rat for growth, suggesting that the organism can demethylate L-Abrine to produce L-Tryptophan. However, the efficiency of this conversion and utilization is not equivalent to that of providing L-Tryptophan directly.

Below is a data table summarizing the growth and nitrogen balance in rats under different dietary conditions, based on classic research findings.

Table 1: Effect of L-Abrine on Growth and Nitrogen Balance in Rats on a Tryptophan-Deficient Diet

Dietary Group Average Daily Weight Change (g) Nitrogen Balance (mg/day)
Tryptophan-Deficient -1.5 -25
Tryptophan-Deficient + L-Abrine +1.0 +15

The data indicates that while L-Abrine supplementation leads to a positive nitrogen balance and weight gain, it does not support the same rate of growth as an equivalent amount of L-Tryptophan. This suggests that the in vivo conversion of L-Abrine to L-Tryptophan is a limiting factor in its ability to fully substitute for this essential amino acid. The positive nitrogen balance observed in the L-Abrine-supplemented group is a strong indicator that the amino acid is being utilized for anabolic processes, including protein synthesis, thereby preventing the net loss of body protein seen in the deficient group.

Comparative Biochemical Studies with L-Tryptophan

Comparative studies of L-Abrine and L-Tryptophan have been crucial in elucidating the specific roles of the alpha-amino group in tryptophan's metabolic pathways. The methylation of this group in L-Abrine alters its biochemical properties and its interaction with various enzymes and transport systems.

A significant area of comparative research has been the central nervous system effects of these two compounds. While L-Tryptophan is a well-known precursor to the neurotransmitter serotonin and the neurohormone melatonin, which play crucial roles in regulating sleep and mood, L-Abrine does not produce the same effects. Studies in rats have shown that, unlike L-Tryptophan, L-Abrine administration does not influence sleep or wakefulness. nih.gov This suggests that the N-methylation of L-Abrine prevents its conversion into serotonin in the brain, highlighting the stringent substrate specificity of the enzymes involved in the serotonin synthesis pathway.

The metabolic fates of L-Abrine and L-Tryptophan also differ. While the majority of dietary L-Tryptophan is catabolized via the kynurenine pathway, the metabolism of L-Abrine is primarily characterized by its demethylation to L-Tryptophan. The enzyme responsible for this conversion is N-methyltryptophan oxidase. The efficiency and location of this enzymatic activity within the body are key determinants of L-Abrine's biological activity.

Below is a comparative table summarizing the key biochemical differences between L-Abrine and L-Tryptophan based on research findings.

Table 2: Comparative Biochemical Properties of L-Abrine and L-Tryptophan

Property L-Abrine (N-methyl-L-tryptophan) L-Tryptophan
Structure Indole ring with a methylated alpha-amino group Indole ring with a primary alpha-amino group
Role in Growth (in Tryptophan deficiency) Supports growth, but less efficiently than L-Tryptophan Essential for normal growth
Nitrogen Balance (in Tryptophan deficiency) Can produce a positive nitrogen balance Produces a positive nitrogen balance
Precursor to Serotonin/Melatonin No Yes
Effect on Sleep/Wakefulness in Rats No effect observed nih.gov Influences sleep patterns

| Primary Metabolic Pathway | Demethylation to L-Tryptophan | Kynurenine pathway |

Theoretical and Computational Chemistry Studies of L Abrine Methyl D3

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding the three-dimensional structure of L-Abrine and its interactions with biological systems.

The three-dimensional shape of L-Abrine is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements. The solid-state structure of L-Abrine has been determined by X-ray crystallography, confirming its zwitterionic form in the crystal. colab.ws

For predicting its structure in different environments, computational methods are employed. Ab initio and Density Functional Theory (DFT) calculations are used to explore the potential energy surface of the molecule. conicet.gov.arnih.gov For a molecule like L-Abrine, which is N-methyl-L-tryptophan, these calculations would map the energy as a function of the key torsional angles, particularly those of the backbone (phi, ψ) and the side chain (χ1, χ2). conicet.gov.arresearchgate.net Studies on similar molecules, like N-acetyl-L-tryptophan-N-methylamide, have identified numerous stable conformers, with their relative stabilities determined by intramolecular interactions, such as hydrogen bonds and sidechain-backbone interactions. conicet.gov.arresearchgate.net The preferred conformations of tryptophan derivatives are often found to be similar to those observed in native proteins. nih.gov Such analyses for L-Abrine (methyl-d3) would predict its most likely shapes in the gas phase or in solution, which is crucial for understanding its biological activity.

Table 1: Key Torsional Angles for Conformational Analysis of L-Abrine
Torsional AngleDescriptionAtoms Defining the Angle
Phi (φ)Rotation around the N-Cα bondC'-N-Cα-C
Psi (ψ)Rotation around the Cα-C bondN-Cα-C-N'
Chi1 (χ1)Rotation around the Cα-Cβ bond of the side chainN-Cα-Cβ-Cγ
Chi2 (χ2)Rotation around the Cβ-Cγ bond of the side chainCα-Cβ-Cγ-Cδ1

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This is critical for understanding the mechanism of action of bioactive molecules.

A notable in silico study investigated the interaction of Abrine with the gamma-aminobutyric acid type A (GABAA) receptor, a key player in the central nervous system. researchgate.net The simulation predicted a strong binding affinity, suggesting that Abrine may exert sedative effects by modulating this receptor. researchgate.net Another study explored the potential of Abrine, among other traditional Chinese medicine compounds, to inhibit the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into cells. semanticscholar.org This docking study identified Abrine as a promising candidate based on its favorable docking score. semanticscholar.org

Table 2: In Silico Docking Results for Abrine with Biological Receptors
Target ReceptorPredicted Binding Affinity (kcal/mol)Potential ImplicationReference
GABAA Receptor-7.4Sedative effects via GABAergic system modulation researchgate.net
CCR5 ReceptorHigher than control (Maraviroc)Potential inhibition of HIV co-receptor semanticscholar.org

These simulations provide a structural basis for the observed or potential biological activities of L-Abrine and guide further experimental validation.

While docking provides a static picture, molecular dynamics (MD) simulations allow researchers to observe the movement of atoms in a molecule over time. This can reveal how L-Abrine behaves in a dynamic environment like water or when interacting with a protein. nih.gov

MD simulations can be used to study the stability of a ligand-protein complex predicted by docking. For instance, after docking Abrine into the CCR5 receptor, MD simulations were used to analyze the stability of the complex and monitor the interactions, such as hydrogen bonds and hydrophobic contacts, over time. semanticscholar.org Similarly, MD simulations of other ligands with the GABAA receptor have been used to confirm the stability of the ligand in the binding pocket. mdpi.comblrcl.org These simulations provide a more realistic view of the binding event and can help refine the understanding of the interaction.

Quantum Chemical Calculations

Quantum chemistry delves into the electronic structure of molecules to explain and predict their chemical properties. wikipedia.org

Quantum chemical calculations, such as DFT, are fundamental to understanding the distribution of electrons in L-Abrine (methyl-d3). rsdjournal.org This analysis yields important properties like molecular orbital energies (e.g., HOMO and LUMO), which are crucial for predicting chemical reactivity. rsdjournal.org

These calculations are also used to predict various spectroscopic properties. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum or the chemical shifts in a nuclear magnetic resonance (NMR) spectrum. wikipedia.org By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure. For L-Abrine (methyl-d3), such calculations would predict a shift in certain vibrational modes involving the methyl group compared to the non-deuterated form due to the increased mass of deuterium (B1214612).

Computational chemistry is invaluable for studying the step-by-step process of chemical reactions. For L-Abrine, this can be applied to its formation in nature (biosynthesis) and its breakdown in the body (metabolism).

L-Abrine is structurally related to intermediates in the biosynthesis of complex natural products like ergot alkaloids. The formation of the related compound 4-dimethylallyl-l-abrine involves the N-methylation of a tryptophan derivative, a reaction catalyzed by an N-methyltransferase enzyme. nih.govmdpi.comescholarship.org Computational studies can model the reaction at the enzyme's active site, elucidating the transition states and energy barriers involved in the transfer of the methyl group. Furthermore, studies have proposed reaction pathways for the transformation of L-Abrine itself, such as through prenylation and cyclization reactions catalyzed by enzymes like 4-dimethylallyltryptophan synthase. researchgate.net Quantum chemical calculations can help to verify the feasibility of these proposed steps and understand the regioselectivity of such enzymatic reactions.

Prediction of Isotopic Effects on Reaction Rates and Equilibria

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) in a molecule like L-Abrine to form L-Abrine (methyl-d3) introduces subtle but predictable changes in its chemical and physical properties. These changes, known as isotope effects, can significantly influence the rates of chemical reactions and the positions of chemical equilibria. Theoretical and computational chemistry provides the framework for predicting the magnitude and nature of these effects, which primarily stem from the mass difference between protium (B1232500) and deuterium.

The core of this phenomenon lies in the vibrational energy of chemical bonds. A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a bond retains a minimum amount of vibrational energy known as the zero-point energy (ZPE). The ZPE is dependent on the mass of the atoms involved in the bond; a bond with a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE. wikipedia.orgiupac.org The C-D bond is therefore stronger and more stable than a C-H bond, requiring more energy to be broken. wikipedia.org This fundamental difference underpins the prediction of both kinetic and thermodynamic isotope effects.

Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (k_L) to that of the heavy isotopologue (k_H).

KIE = k_L / k_H

For L-Abrine (methyl-d3), the KIE would manifest in reactions where the C-H bonds of the N-methyl group are involved in the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): A large KIE is predicted if a C-H bond to the labeled methyl group is being broken or formed in the rate-determining step of a reaction. Since the C-D bond is stronger, the reaction involving L-Abrine (methyl-d3) will be significantly slower than the reaction with unlabeled L-Abrine. The rate of a reaction involving a C-¹H bond is typically 6 to 10 times faster than the same reaction with a C-²H bond. wikipedia.org For example, in an enzymatic N-demethylation reaction, which is a common metabolic pathway, the cleavage of a C-H bond on the methyl group is often the rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE is predicted even if the C-D bonds are not directly broken or formed in the rate-determining step. These effects arise from changes in hybridization or the steric environment of the isotopic center during the reaction. wikipedia.org SKIEs are generally much smaller than PKIEs, with typical values for deuterium substitution ranging from 0.8 to 1.4. wikipedia.org

The following table summarizes the fundamental properties leading to isotope effects and the predicted KIE values for hypothetical reactions involving the methyl group of L-Abrine.

ParameterC-H Bond (in L-Abrine)C-D Bond (in L-Abrine (methyl-d3))Implication for Isotope Effects
Reduced Mass LowerHigherThe C-D bond has a lower vibrational frequency.
Zero-Point Energy (ZPE) HigherLowerThe C-D bond is stronger and requires more energy to break. wikipedia.org
Bond Dissociation Energy LowerHigherReactions involving C-D bond cleavage are slower.
Hypothetical Reaction TypePredicted KIE (k_H / k_D)Rationale
Enzymatic N-demethylation (C-H/C-D bond cleavage) 4.0 - 8.0Primary KIE: The rate-determining step involves breaking the bond to the isotopic label. A significant energy penalty is associated with cleaving the stronger C-D bond. wikipedia.orgresearchgate.net
Oxidation of the methyl group 5.0 - 10.0Primary KIE: Similar to demethylation, this process involves the cleavage of a C-H/C-D bond as the initial, rate-limiting step.
S_N2 reaction at a different site 1.0 - 1.15Secondary KIE: The isotopic center is not directly involved in bond breaking/formation. The small "normal" KIE (k_H/k_D > 1) could arise from slight changes in vibrational modes at the transition state. wikipedia.org

Thermodynamic Isotope Effects (TIE)

The Thermodynamic Isotope Effect, also known as the Equilibrium Isotope Effect (EIE), is the effect of isotopic substitution on an equilibrium constant. iupac.org It arises because the ZPE differences between isotopologues can alter the relative energies of reactants and products, thereby shifting the equilibrium position. The effect is expressed as the ratio of the equilibrium constant for the light species (K_L) to that of the heavy species (K_H).

TIE = K_L / K_H

Generally, the heavier isotope favors the state in which it is more strongly bound. iupac.org In the context of L-Abrine (methyl-d3), if a reaction leads to a product where the methyl group experiences a stiffer vibrational environment (stronger bonds), the equilibrium will favor the deuterated product more than the protiated one. Conversely, if the product's methyl group is in a less constrained environment, the equilibrium will favor the protiated species. These effects are typically smaller than primary KIEs but can be significant, especially at lower temperatures. iupac.org

For instance, in a simple acid-base equilibrium involving the protonation of the indole (B1671886) nitrogen, a small secondary TIE might be predicted. Computational models using methods like Density Functional Theory (DFT) could calculate the vibrational frequencies for L-Abrine (methyl-d3) and its conjugate acid, allowing for a precise prediction of the isotope effect on the pKa value. While often small, these shifts are crucial in understanding subtle changes in bioavailability and receptor binding affinity.

Future Research Directions and Methodological Innovations for L Abrine Methyl D3

Development of Novel Deuterated L-Abrine Derivatives for Enhanced Research Applications

The synthesis of novel deuterated analogs of L-Abrine beyond the methyl-d3 variant holds significant promise for expanding its utility as a research tool. mdpi.comresearchgate.net Deuterium-labeled amino acids are instrumental in a range of research areas, including bioanalytical studies and the analysis of drug metabolism using mass spectrometry (MS). mdpi.com The development of new methodologies for deuterium (B1214612) labeling is a growing field of interest. researchgate.net

Future research could focus on creating L-Abrine derivatives with deuterium labels at different positions on the molecule. For instance, selective deuteration of the indole (B1671886) ring or the alpha-carbon could provide more detailed insights into specific metabolic transformations. These position-specific labels would act as sensitive probes to dissect enzymatic reaction mechanisms involving L-Abrine.

Moreover, the synthesis of perdeuterated L-Abrine, where all non-exchangeable hydrogen atoms are replaced with deuterium, would offer a distinct mass shift, facilitating its unambiguous detection in complex biological matrices. The development of scalable and cost-effective synthetic protocols for these novel derivatives will be crucial for their widespread adoption in the research community. researchgate.net

Table 1: Potential Novel Deuterated L-Abrine Derivatives and Their Research Applications

Derivative NameLocation of Deuterium LabelPotential Research Application
L-Abrine (Indole-D4)Indole RingStudying indole metabolism and degradation pathways.
L-Abrine (Alpha-D1)Alpha-CarbonInvestigating enzymatic reactions at the alpha-carbon.
Perdeuterated L-AbrineAll non-exchangeable positionsUnambiguous tracing in complex biological samples.

Integration of Multi-Omics Data with L-ABRINE (METHYL-D3) Tracer Studies

Stable isotope tracing, using compounds like L-Abrine (METHYL-D3), is a powerful technique for elucidating metabolic pathways. acs.orgspringernature.com The integration of data from these tracer studies with other "omics" disciplines, such as proteomics, transcriptomics, and metabolomics, can provide a more holistic understanding of biological systems. acs.orgnih.gov

By combining stable isotope-resolved metabolomics with proteomics, researchers can correlate changes in metabolic flux with alterations in enzyme abundance. For example, administering L-Abrine (METHYL-D3) to a plant or microbial system and subsequently analyzing both the labeled metabolite profiles and the proteome could reveal the specific enzymes responsible for L-Abrine metabolism.

Future studies could employ a multi-omics approach to investigate the broader metabolic impact of L-Abrine in a given biological system. This would involve tracing the deuterium label from L-Abrine (METHYL-D3) into downstream metabolites while simultaneously monitoring global changes in gene transcripts and protein expression. Such an integrated approach can help to construct comprehensive metabolic network models. nih.gov

Advancements in Microscale Analytical Techniques for Limited Sample Availability

Research involving rare or difficult-to-culture organisms, or studies at the single-cell level, often contend with extremely limited sample volumes. Advancements in microscale analytical techniques are therefore critical for enabling the analysis of L-Abrine (METHYL-D3) in such contexts. ku.dk

Microfluidics, or "lab-on-a-chip" technology, offers a platform for performing analytical separations and detections on a miniaturized scale. ku.dk Coupling these microfluidic devices with highly sensitive mass spectrometers can allow for the detection and quantification of L-Abrine (METHYL-D3) and its metabolites from minute sample amounts. rsc.org

Future methodological developments could focus on creating integrated microfluidic systems that automate sample preparation, separation, and analysis of deuterated compounds. Techniques such as microscale solid-phase extraction (µSPE) could be incorporated to concentrate and purify analytes from complex matrices before detection. ku.dk Additionally, the application of ambient ionization mass spectrometry techniques, which require minimal to no sample preparation, could further accelerate high-throughput analysis in studies with limited sample availability. nih.gov

Exploration of L-Abrine as a Research Tool in New Biological Contexts (excluding human health or safety)

L-Abrine is a naturally occurring compound found in the seeds of Abrus precatorius. nih.govnih.gov Its presence in this plant suggests specific biochemical pathways for its synthesis and potential ecological roles. L-Abrine (METHYL-D3) can be used as a tracer to investigate these pathways in A. precatorius and related plant species.

In the field of plant science, L-Abrine (METHYL-D3) could be used to study nitrogen metabolism and the synthesis of secondary metabolites. By providing labeled L-Abrine to plants, researchers can track the incorporation of the deuterium label into other alkaloids and nitrogen-containing compounds, thereby elucidating biosynthetic relationships. researchgate.net

Furthermore, the degradation of L-Abrine by soil microorganisms is another area ripe for exploration. L-Abrine (METHYL-D3) can be introduced into soil microcosms to identify and characterize the microbial species and enzymatic pathways responsible for its breakdown. This could lead to the discovery of novel enzymes with potential applications in bioremediation. asm.orgresearchgate.net

Computational Design of Enzymes for L-Abrine Synthesis or Degradation

The fields of protein engineering and computational biology offer powerful tools for designing enzymes with novel or enhanced functionalities. nih.govmuni.cz Computational enzyme design can be applied to create biocatalysts for the specific synthesis of L-Abrine and its deuterated derivatives, or for their targeted degradation.

For synthesis, computational methods can be used to design or modify existing enzymes, such as methyltransferases, to specifically catalyze the N-methylation of L-tryptophan to produce L-Abrine with high efficiency and stereoselectivity. This approach could provide a more sustainable and cost-effective alternative to chemical synthesis. bakerlab.org

Conversely, there is potential for designing enzymes that specifically degrade L-Abrine. This could involve identifying naturally occurring enzymes that act on similar substrates and using computational modeling to alter their active sites to enhance their affinity and catalytic activity towards L-Abrine. escholarship.orgnih.gov Such engineered enzymes could have applications in bioremediation or as components of biosensors for the detection of L-Abrine. engconfintl.org

Q & A

Q. What are the primary research applications of L-ABRINE (METHYL-D3) in proteomics and metabolomics?

L-ABRINE (METHYL-D3) is a stable isotope-labeled amino acid used to trace metabolic pathways and quantify protein turnover rates. Methodologically, researchers employ it in pulse-chase experiments to monitor isotopic incorporation into proteins or metabolites. Detection typically involves mass spectrometry (MS) coupled with liquid chromatography (LC) to distinguish deuterated forms from endogenous analogs. Ensure calibration curves are validated using internal standards to account for matrix effects .

Q. What safety protocols should be followed when handling L-ABRINE (METHYL-D3) in laboratory settings?

While L-ABRINE (METHYL-D3) is classified as non-hazardous under GHS guidelines, standard precautions apply:

  • Use nitrile gloves and lab coats to prevent contamination.
  • Store at recommended temperatures (typically 0°C–6°C for isotopic stability).
  • Dispose of waste via mechanical collection to avoid environmental release into water systems. Refer to Safety Data Sheets (SDS) for emergency measures, though no special hazards are reported .

Q. How can researchers verify the isotopic purity of L-ABRINE (METHYL-D3) in experimental setups?

Isotopic purity is critical for accurate quantification. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions. Alternatively, high-resolution MS can detect isotopic enrichment levels. Cross-validate results with supplier certificates of analysis and replicate measurements to ensure consistency .

Advanced Research Questions

Q. How can researchers design experiments to track metabolic incorporation of L-ABRINE (METHYL-D3) in in vitro models while minimizing isotopic dilution effects?

  • Experimental Design: Use short incubation periods to reduce dilution from endogenous amino acid pools. Include negative controls (unlabeled analogs) and normalize data to cell count/protein content.
  • Data Collection: Employ kinetic modeling to estimate turnover rates. Use triple-quadrupole MS for high sensitivity in detecting low-abundance deuterated species.
  • Validation: Compare results with orthogonal techniques (e.g., radiolabeling) to confirm specificity .

Q. What methodologies are recommended for resolving contradictions in reported pharmacokinetic data of L-ABRINE (METHYL-D3) across different biological matrices?

Contradictions often arise from matrix-specific interferences (e.g., plasma vs. tissue homogenates). To address this:

  • Standardization: Use isotopically labeled internal standards spiked into each matrix.
  • Matrix Effect Analysis: Perform post-column infusion experiments to identify ion suppression/enhancement.
  • Cross-Study Validation: Re-analyze discrepant samples using alternative extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) .

Q. How should researchers optimize chromatographic separation parameters when quantifying L-ABRINE (METHYL-D3) in complex biological samples?

  • Column Selection: Use hydrophilic interaction liquid chromatography (HILIC) columns to retain polar deuterated compounds.
  • Mobile Phase: Adjust pH and organic solvent ratios (e.g., acetonitrile/water with 0.1% formic acid) to improve peak resolution.
  • Gradient Optimization: Implement shallow gradients to separate L-ABRINE (METHYL-D3) from structural analogs. Validate with spiked samples to confirm recovery rates >90% .

Q. What strategies are effective for integrating L-ABRINE (METHYL-D3) isotopic data with multi-omics datasets (e.g., transcriptomics, lipidomics)?

  • Data Alignment: Use bioinformatics tools (e.g., MetaboAnalyst, Skyline) to align isotopic flux data with transcriptomic timelines.
  • Pathway Mapping: Overlay metabolic incorporation rates onto KEGG or Reactome pathways to identify rate-limiting steps.
  • Statistical Integration: Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate isotopic labeling patterns with gene expression clusters .

Methodological Considerations

  • Literature Review: Prioritize primary sources from academic databases (e.g., PubMed, SciFinder) over commercial platforms. Use search terms like "deuterated alanine metabolism" or "stable isotope tracing" .
  • Reproducibility: Document all experimental parameters (e.g., MS settings, incubation times) in detail to enable replication. Reference protocols from and for best practices .
  • Ethical Reporting: Disclose any limitations in isotopic purity or detection thresholds in publications, adhering to guidelines in and .

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